molecular formula C21H23NO4S2 B2947866 N-(furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 2034422-66-5

N-(furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No.: B2947866
CAS No.: 2034422-66-5
M. Wt: 417.54
InChI Key: JQLGRXMEEWEFLS-UHFFFAOYSA-N
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Description

The compound N-(furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a propanamide derivative featuring a 4-(methylsulfonyl)phenyl group at the 3-position of the propanamide backbone. The nitrogen atoms are substituted with a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety. Key structural elements include:

  • Methylsulfonyl group: Enhances metabolic stability and influences electronic properties .
  • Heterocyclic substituents: Furan and thiophene rings contribute to π-π stacking interactions and modulate lipophilicity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methylsulfonylphenyl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S2/c1-28(24,25)20-9-6-17(7-10-20)8-11-21(23)22(16-18-4-2-14-26-18)13-12-19-5-3-15-27-19/h2-7,9-10,14-15H,8,11-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLGRXMEEWEFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a compound of interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H23NO4S2
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 2034422-66-5

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which are crucial in cellular signaling pathways associated with inflammation and cancer progression .
  • Antifungal Properties : Preliminary studies suggest that derivatives of furan-containing compounds can exhibit antifungal activity, making them potential candidates for treating fungal infections .

In Vitro Studies

In vitro studies have demonstrated the efficacy of related compounds against various biological targets. For instance, a study on furan derivatives indicated significant inhibition rates against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Case Studies

  • SARS-CoV-2 Inhibition : A related compound demonstrated an IC50 value of 1.55 μM against the SARS-CoV-2 main protease, indicating its potential as an antiviral agent . The structural modifications influenced binding affinity and selectivity.
  • Anti-inflammatory Effects : In a mouse model of acute peritonitis, a structurally analogous compound showed a significant reduction in leukocyte recruitment, highlighting its anti-inflammatory properties .

Comparative Biological Activity Table

The following table summarizes the biological activities reported for this compound and related compounds:

Compound NameActivity TypeIC50/EffectivenessReference
This compoundAntiviral (SARS-CoV-2)1.55 μM
Furan Derivative XPI3K InhibitionSignificant
Furan Derivative YAntifungalEffective

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

a) 3-(4-(Methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide (CAS 2034419-44-6)
  • Molecular Formula: C19H19NO3S3
  • Key Features: Dual thiophene substituents on the N-atom (vs. furan + thiophene in the target compound). Lower molecular weight (405.6 vs. ~430 estimated for the target).
b) N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034252-40-7)
  • Molecular Formula: C20H21NO5S2
  • Key Features :
    • Hydroxy group introduced into the ethyl chain.
    • Molecular weight (419.5) slightly higher than the target compound.
    • Impact : Hydroxy group enhances polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration .

Propanamide Derivatives with Aromatic Substituents ()

Compounds such as 2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (2s) and 3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)-2-(3-(trifluoromethoxy)phenyl)propanamide (3v) exhibit:

  • Electron-withdrawing groups (iodo, trifluoromethoxy) instead of methylsulfonyl.
  • Distinct spectral profiles :
    • 1H NMR : Thiophene protons resonate at δ 6.8–7.5 ppm, while furan protons appear at δ 6.3–7.2 ppm .
    • 13C NMR : Methylsulfonyl carbons show signals near δ 40–45 ppm, absent in iodine- or fluorine-substituted analogs .

Sulfonyl-Containing Propanamides ()

a) 2-Methyl-2-{[4-(methylsulfonyl)phenyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide
  • Molecular Weight : 450.1
  • Key Features :
    • Dual sulfonyl groups increase acidity (pKa ~2–3) compared to the target compound’s single methylsulfonyl group.
    • Trifluoromethyl group : Enhances metabolic resistance but may reduce bioavailability due to high lipophilicity .

β2-Adrenoceptor Agonists ()

AZD3199 (a β2-agonist with propanamide structure) shares:

  • Sulfonamide groups : Critical for receptor binding.
  • Divergent substituents : Naphthalene and benzo[d]thiazole rings replace furan/thiophene, highlighting how heterocycle choice tailors target specificity .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound?

The synthesis can leverage Lewis acid-promoted cascade reactions to construct the propanamide backbone, as demonstrated in analogous compounds . Key steps include:

  • Coupling reactions : Use of DMAP and Ac₂O for acetylation to protect functional groups during intermediate formation .
  • Purification : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane mixtures) to isolate intermediates .
  • Sulfonyl group introduction : Optimize reaction conditions (e.g., temperature, catalyst loading) to install the 4-(methylsulfonyl)phenyl moiety, referencing protocols for similar sulfonamide derivatives .

Q. How can spectroscopic methods confirm the compound’s structure?

  • ¹H/¹³C NMR : Assign peaks based on substituent electronic environments. For example, the methylsulfonyl group (SO₂CH₃) exhibits a singlet near δ 3.0 ppm (¹H) and δ 40–45 ppm (¹³C) . Thiophene and furan protons appear as distinct multiplets between δ 6.5–7.5 ppm .
  • HRMS : Validate molecular formula (e.g., [M+H]+ ion) with ≤ 2 ppm error .
  • IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing sulfonyl or heteroaromatic groups?

  • Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O, AlCl₃) to enhance electrophilic substitution at the phenyl ring .
  • Temperature control : For thiophene/furan coupling, maintain low temperatures (−40°C to −20°C) to minimize side reactions .
  • Protecting groups : Use benzyl or acetyl groups to shield reactive amines during sulfonylation, followed by deprotection with NH₄NO₃ in methanol .

Q. How to resolve contradictory NMR data during structural assignment?

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HMBC can link the methylsulfonyl group to the phenyl ring .
  • Dynamic effects : Check for rotameric splitting in the propanamide chain, which may cause unexpected multiplicity. Variable-temperature NMR can mitigate this .
  • Impurity analysis : Compare HRMS with NMR integration to identify unaccounted peaks, possibly from byproducts .

Q. What in vitro assays are suitable for evaluating biological activity, given its structural similarity to β₂-adrenoceptor agonists?

  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]CGP-12177) to assess affinity for β₂-AR, referencing analogs with methylsulfonyl groups .
  • Functional activity : Measure cAMP production in HEK-293 cells transfected with β₂-AR to determine agonism/antagonism .
  • Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS, leveraging the trifluoromethyl group’s stability as a benchmark .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference coupling constants (e.g., thiophene J-values ~3–5 Hz) with literature to distinguish regioisomers .
  • Synthetic Reproducibility : Document reaction stoichiometry and catalyst purity, as trace impurities can drastically alter yields in Lewis acid-mediated reactions .
  • Biological Assay Design : Include positive controls (e.g., salmeterol for β₂-AR assays) and validate assays with known agonists/antagonists to minimize false positives .

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